Enantiomeric Identity: (S)-Configuration Defined by Chiral Synthesis
This compound is supplied as the single (S)-enantiomer with a defined absolute configuration, as evidenced by the [C@@H] stereodescriptor in its SMILES notation (O=C1C=C[C@@H](NC(=O)OCC2=CC=CC=C2)C1). In contrast, the racemic form (CAS 138499-01-1) contains both (R)- and (S)-enantiomers in equal proportion. The (R)-enantiomer is catalogued separately under CAS 221910-77-6. The enantiomeric purity for the target compound is specified as 97% by vendor, while the (R)-enantiomer is available at 95% minimum purity .
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | ≥97% (S)-enantiomer; SMILES: O=C1C=C[C@@H](NC(=O)OCC2=CC=CC=C2)C1 |
| Comparator Or Baseline | Racemate (CAS 138499-01-1): 0% ee; (R)-enantiomer (CAS 221910-77-6): ≥95% purity |
| Quantified Difference | Target compound is the (S)-enantiomer vs. racemate (0% ee) or opposite enantiomer |
| Conditions | Commercial supplier specifications; identity confirmed by IUPAC name and chiral SMILES |
Why This Matters
For asymmetric synthesis, the predefined (S)-configuration eliminates the need for chiral resolution, directly saving time and material costs in medicinal chemistry campaigns targeting stereospecific bioactive molecules.
